molecular formula C13H11N3O B14415738 2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 80675-85-0

2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B14415738
CAS No.: 80675-85-0
M. Wt: 225.25 g/mol
InChI Key: ZKQKYXHRBZAAQA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-(4-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the resulting pharmacological profile. Its methoxyphenyl group contributes to its distinct biological activity, making it a valuable compound for drug discovery and development .

Properties

80675-85-0

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H11N3O/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)

InChI Key

ZKQKYXHRBZAAQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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